Preclinical Profile of GS-5829: A BET Bromodomain Inhibitor
Preclinical Profile of GS-5829: A BET Bromodomain Inhibitor
This technical guide provides an in-depth overview of the preclinical studies of GS-5829, a potent and selective small-molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. The document is intended for researchers, scientists, and professionals in drug development, summarizing the compound's mechanism of action, in vitro efficacy, and effects on key signaling pathways. While extensive preclinical research has been conducted, particularly in hematologic malignancies and solid tumors, it is noteworthy that the clinical development of GS-5829 was ultimately terminated due to limited clinical efficacy and unfavorable pharmacokinetic properties observed in human trials.[1]
Core Mechanism of Action
GS-5829 exerts its anti-cancer effects by targeting the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic readers that bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. By competitively binding to the bromodomains of BET proteins, GS-5829 displaces them from chromatin, leading to the transcriptional repression of key oncogenes and pro-survival genes.[2] A primary target of BET inhibitors is the MYC proto-oncogene, a critical driver of cell proliferation, growth, and apoptosis that is frequently deregulated in a wide array of human cancers.[1][2][3] In nonclinical studies, GS-5829 has been shown to inhibit cell growth and induce apoptosis in both solid tumor and hematologic cancer cells by suppressing BET protein-dependent transcription of MYC.[4][5]
In Vitro Efficacy and Molecular Effects
GS-5829 has demonstrated potent anti-proliferative and pro-apoptotic activity across various cancer cell lines, particularly those of hematological origin.
Quantitative In Vitro Activity of GS-5829
| Cell Line / Cancer Type | Assay Type | Metric | Value Range | Reference(s) |
| MEC-1 (Chronic Lymphocytic Leukemia) | Viability/Proliferation | IC50 | 46.4 nM | [6] |
| TMD8 (Diffuse Large B-cell Lymphoma) | Growth Inhibition | EC50 | 25 nM | [2] |
| Various DLBCL Cell Lines | Growth Inhibition | EC50 | 17 - 330 nM | [1] |
| Primary CLL Cells (in NLC co-culture) | Apoptosis Induction | % Viability Reduction | From 94.8% to 64.4% at 400 nM | [6] |
Summary of Molecular Effects Induced by GS-5829
| Target Pathway/Protein | Observed Effect | Cancer Model Context | Reference(s) |
| BCR Signaling | |||
| BLK | Decreased protein levels | Chronic Lymphocytic Leukemia (CLL) | [6] |
| Phospho-AKT | Decreased phosphorylation | CLL | [6] |
| Phospho-ERK1/2 | Decreased phosphorylation | CLL | [6] |
| NF-κB Signaling | |||
| IκBα | Increased protein levels (indicating pathway inhibition) | CLL | [6] |
| Apoptosis Regulation | |||
| MYC | Decreased protein and transcript levels | CLL, DLBCL, Prostate Cancer | [1][2][5][6] |
| BCL-XL | Decreased protein levels | CLL | [6] |
| BIM | Increased protein levels | CLL | [6] |
| Microenvironment | |||
| Phospho-STAT3 | Decreased phosphorylation in nurselike cells (NLCs) | CLL Microenvironment | [6] |
| Androgen Receptor | |||
| AR Target Genes | Inhibition of transcription | Prostate Cancer | [4][5] |
Key Signaling Pathways and Experimental Workflows
GS-5829 modulates several critical signaling pathways implicated in cancer cell survival and proliferation. The following diagrams illustrate these mechanisms and a general workflow for preclinical evaluation.
Signaling Pathway Diagrams
Experimental Workflow Diagram
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical evaluation of GS-5829 are not extensively detailed in the publicly available literature. However, based on the published studies, the core methodologies can be summarized as follows.
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Cell Lines and Primary Cells: Studies on CLL utilized primary cells from patients, which were often co-cultured with nurselike cells (NLCs) to simulate the supportive lymph node microenvironment.[6] For other cancers like DLBCL, established cell lines such as TMD8 were used.[2]
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Cell Viability and Proliferation Assays: To determine the potency of GS-5829, viability/proliferation was assessed using standard methods. For instance, an XTT assay was used to measure the metabolic activity of MEC-1 CLL cells after treatment with GS-5829, from which the IC50 value was calculated.[6] Growth inhibition curves were generated for DLBCL cell lines to determine EC50 values.[1][2]
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Apoptosis Assays: The induction of apoptosis was a key endpoint. In studies with primary CLL cells, apoptosis was measured after 120 hours of treatment with GS-5829.[6] While the specific assay is not always named, methods like Annexin V/PI staining followed by flow cytometry are standard for quantifying apoptotic and necrotic cells.
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Molecular Analysis:
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Western Blotting: This technique was used to measure changes in the protein levels and phosphorylation status of key signaling molecules. Following treatment with GS-5829, cell lysates were analyzed to detect levels of BLK, phospho-AKT, phospho-ERK1/2, MYC, IκBα, BIM, and BCL-XL.[6]
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qRT-PCR: Quantitative real-time polymerase chain reaction was likely used to measure changes in mRNA levels of target genes, such as MYC, following BET inhibition.
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In Vivo Models: Preclinical in vivo efficacy was suggested through the use of xenograft models, such as those for uterine serous carcinoma (USC-ARK1 and USC-ARK2), although specific results from these studies are not detailed in the provided search results.[4]
Preclinical and Clinical Pharmacokinetics
Specific preclinical pharmacokinetic parameters (e.g., Cmax, AUC, half-life in animal models) for GS-5829 are not available in the reviewed literature. However, data from a Phase Ib clinical study in patients with metastatic castration-resistant prostate cancer (mCRPC) provide critical insights. In this study, GS-5829 demonstrated a lack of dose-proportional increases in plasma concentrations (AUC and Cmax) after once-daily oral administration of 2 to 9 mg.[7][8][9] Furthermore, a high degree of interpatient variability in pharmacokinetic parameters was observed across all dose levels.[4][7][8][9] These unfavorable pharmacokinetic characteristics likely contributed to the compound's limited clinical efficacy and the decision to halt its development.
Synergistic Combinations
The anti-leukemic activity of GS-5829 was found to be synergistically enhanced when combined with B cell receptor (BCR) signaling inhibitors.[6][10] In preclinical CLL models, combining GS-5829 with the BTK inhibitor ibrutinib, the PI3Kδ inhibitor idelalisib, or the SYK inhibitor entospletinib resulted in significantly increased cancer cell death compared to single-agent treatment.[6][10] For example, adding 1000 nM of ibrutinib to 400 nM of GS-5829 decreased the percentage of viable CLL cells from 71.0% to 43.6%.[6] This suggests that dual targeting of epigenetic regulation and BCR signaling could be a potent therapeutic strategy.
Conclusion
GS-5829 is a BET bromodomain inhibitor with potent preclinical activity in various cancer models, most notably chronic lymphocytic leukemia and diffuse large B-cell lymphoma. Its mechanism of action is centered on the transcriptional repression of the MYC oncogene and the modulation of critical pro-survival pathways, including BCR and NF-κB signaling, leading to cell cycle arrest and apoptosis.[6][10] Despite promising preclinical data, including synergistic effects with BCR pathway inhibitors, the clinical development of GS-5829 was discontinued. Phase I clinical trials revealed limited efficacy and a challenging pharmacokinetic profile characterized by non-dose-proportional exposure and high inter-patient variability.[1][4][7][8][9] The preclinical findings for GS-5829 remain valuable for the broader understanding of BET inhibition as a therapeutic strategy in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. abeomics.com [abeomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Phase Ib Study of the BET Inhibitor GS-5829 as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BET Inhibitor GS-5829 Targets Chronic Lymphocytic Leukemia Cells and Their Supportive Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection - Data from Phase Ib Study of the BET Inhibitor GS-5829 as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The BET inhibitor GS-5829 targets chronic lymphocytic leukemia cells and their supportive microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
